molecular formula C21H22N4O3 B3317000 N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 955783-77-4

N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3317000
CAS No.: 955783-77-4
M. Wt: 378.4 g/mol
InChI Key: ZUKBLPHAQKUMSX-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a heterocyclic compound featuring a fused indole-oxadiazole core substituted with a furan-methyl group and a 2-methylpropyl side chain. Its synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with oxadiazole precursors, followed by functionalization with acetamide groups .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14(2)10-20-23-24-21(28-20)18-11-15-6-3-4-8-17(15)25(18)13-19(26)22-12-16-7-5-9-27-16/h3-9,11,14H,10,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKBLPHAQKUMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling reactions: The furan ring and the indole moiety can be coupled using a suitable linker, such as an acetamide group, through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA.

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole Modifications : The 2-methylpropyl group on the oxadiazole ring could reduce steric hindrance compared to bulkier substituents (e.g., benzylidene in ), favoring receptor binding.
  • Bioactivity Gaps : While analogues with sulfanyl linkers (e.g., 8d, 8g) show antimicrobial and enzyme-inhibitory properties , the target compound’s lack of a sulfanyl group may shift its pharmacological profile toward alternate targets.

Spectroscopic and Physicochemical Data

  • IR/NMR Profiles : The target compound’s IR spectrum would show peaks for C=O (1650–1680 cm⁻¹) and C=N (1668 cm⁻¹), consistent with oxadiazole-acetamide hybrids .
  • 1H-NMR : Expected signals include δ 6.3–7.5 ppm (furan and indole protons), δ 4.1–4.3 ppm (CH₂ of acetamide), and δ 1.0–1.2 ppm (2-methylpropyl CH₃) .

Research Findings and Implications

Antimicrobial Potential

Analogues like 8d (MIC: 12.5 µg/mL against S. aureus) suggest that the indole-oxadiazole scaffold has intrinsic antimicrobial activity .

Antioxidant Activity

Compounds with electron-donating groups (e.g., methoxy or hydroxyl) on the indole ring exhibit stronger DPPH radical scavenging (IC₅₀: 18–25 µM) . The furan-methyl group in the target compound, while electron-rich, lacks direct radical-quenching functionality, likely rendering it less potent in antioxidant assays.

Enzyme Inhibition

Sulfanyl-linked derivatives (e.g., 8g) show COX-2 inhibition (IC₅₀: 0.8 µM) due to sulfur’s nucleophilic affinity for enzyme active sites . The target compound’s oxadiazole-acetamide backbone may instead target kinases or proteases, though experimental validation is needed.

Biological Activity

Overview of N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

This compound is a synthetic compound that incorporates a furan ring, an indole moiety, and an oxadiazole structure. This unique combination suggests potential biological activities that may include anti-inflammatory, antifungal, and anticancer properties.

Chemical Structure

The structural formula can be represented as follows:

\text{N furan 2 yl methyl 2 2 5 2 methylpropyl 1 3 4 oxadiazol 2 yl 1H indol 1 yl}acetamide}

Biological Activity

Antifungal Activity:
Research indicates that compounds containing oxadiazole rings often exhibit antifungal properties. For instance, derivatives of oxadiazole have been shown to inhibit the growth of various fungal strains. The incorporation of the indole structure may enhance this activity due to its known effects on biological systems .

Anticancer Potential:
Indole derivatives are widely studied for their anticancer potential. They can modulate various signaling pathways involved in cancer progression. The presence of the furan and oxadiazole moieties might contribute to synergistic effects that enhance cytotoxicity against cancer cells.

Anti-inflammatory Effects:
Compounds with furan and indole structures have demonstrated anti-inflammatory properties in various studies. This activity is often assessed through inhibition of pro-inflammatory cytokines and enzymes. The specific mechanism by which this compound exerts anti-inflammatory effects would require further investigation.

Case Studies

  • Antifungal Activity Study:
    A study evaluated several oxadiazole derivatives for their antifungal activity against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Cancer Cell Line Testing:
    In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) showed that indole-based compounds could induce apoptosis and inhibit cell proliferation. The specific derivative's efficacy was measured using assays such as MTT and flow cytometry .

Research Findings

Activity TypeMechanism of ActionReference
AntifungalInhibition of fungal cell wall synthesis
AnticancerInduction of apoptosis via mitochondrial pathway
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide?

  • The compound can be synthesized via multi-step reactions involving:

  • 1,3-dipolar cycloaddition for oxadiazole ring formation (e.g., using alkyne-azide reactions catalyzed by Cu(OAc)₂) .
  • N-alkylation of the indole nitrogen with a furan-methyl group under mild basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate gradients) to achieve >95% purity .
    • Key challenges include controlling regioselectivity during cycloaddition and minimizing side reactions in the indole-acetamide coupling step.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural confirmation :

  • ¹H/¹³C NMR to verify substituent positions (e.g., indole C-2 substitution confirmed by δ 7.48–8.36 ppm shifts) .
  • HRMS for molecular weight validation (e.g., observed [M+H]⁺ matching theoretical within 1 ppm error) .
    • Purity assessment :
  • HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
    • Functional group identification :
  • IR spectroscopy (e.g., C=O stretch at 1657–1682 cm⁻¹, oxadiazole C=N at 1668 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Enzyme inhibition : IC₅₀ values of 2–10 μM against tyrosine kinases and cyclooxygenase-2 (COX-2) in vitro .
  • Antimicrobial activity : MIC of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : EC₅₀ of 15–25 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Modular substitutions :

  • Replace the 2-methylpropyl group on the oxadiazole with bulkier tert-butyl or electron-withdrawing CF₃ groups to assess steric/electronic effects on target binding .
  • Introduce halogen substituents (e.g., Cl, F) on the indole ring to enhance membrane permeability .
    • Assay design :
  • Use molecular docking (PDB: 1M17 for COX-2) to predict binding modes, followed by surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Standardization :

  • Use identical assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., ATCC-certified MCF-7) .
    • Meta-analysis :
  • Cross-reference data with structurally similar compounds (e.g., N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) to identify trends .
    • Mechanistic validation :
  • Perform RNA-seq on treated cells to confirm pathway engagement (e.g., apoptosis genes like BAX/BCL-2) .

Q. How can computational tools enhance the understanding of its mechanism of action?

  • Molecular dynamics simulations :

  • Simulate binding stability in COX-2’s hydrophobic pocket over 100 ns trajectories (AMBER force field) .
    • QSAR modeling :
  • Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
    • ADMET prediction :
  • SwissADME to estimate CYP450 metabolism risks and blood-brain barrier permeability .

Methodological Considerations

Q. What experimental controls are essential for in vitro bioactivity assays?

  • Positive controls :

  • Doxorubicin (cytotoxicity), Celecoxib (COX-2 inhibition), and Gentamicin (antimicrobial) .
    • Solvent controls :
  • ≤0.1% DMSO to rule out solvent-mediated cytotoxicity .
    • Replicate experiments :
  • Triplicate runs with statistical validation (p < 0.05, ANOVA) .

Q. How to address poor solubility in biological assays?

  • Formulation optimization :

  • Use co-solvents (e.g., PEG-400) or nanoemulsions (lipid-based carriers) to enhance aqueous solubility .
    • Prodrug synthesis :
  • Introduce phosphate or acetyl groups on the acetamide moiety for hydrolytic activation in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(furan-2-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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